
3-Iodoaniline
Overview
Description
3-Iodoaniline, also known as 3-iodobenzenamine, is an organic compound with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the meta position of the benzene ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodoaniline can be synthesized through several methods. One common approach involves the iodination of aniline using iodine and an oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under controlled temperature conditions to ensure selective iodination at the meta position .
Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Iodoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodoaniline in various applications depends on its chemical reactivity. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological applications, its ability to form stable covalent bonds with biomolecules makes it useful for labeling and imaging studies .
Comparison with Similar Compounds
2-Iodoaniline: An isomer with the iodine atom at the ortho position.
4-Iodoaniline: An isomer with the iodine atom at the para position.
3-Bromoaniline: A compound with a bromine atom instead of iodine at the meta position.
Uniqueness of 3-Iodoaniline: this compound is unique due to its specific reactivity and position of the iodine atom, which makes it particularly useful in selective organic transformations and as an intermediate in the synthesis of complex molecules .
Biological Activity
3-Iodoaniline, an aromatic amine with the molecular formula CHI, is a significant compound in organic chemistry and medicinal research. Its structure features an iodine atom attached to the third carbon of the aniline ring, which influences its reactivity and biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various iodinated anilines for their effectiveness against bacterial strains. It was found that this compound showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound's ability to trigger oxidative stress in cells leads to programmed cell death, making it a candidate for further research in cancer therapy .
Table 1: Summary of Biological Activities of this compound
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative damage and apoptosis, potentially through its antioxidant properties. This suggests a role in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Antioxidant Activity : It may scavenge free radicals, providing protective effects against oxidative stress in neuronal cells.
Case Study 1: Antibacterial Efficacy
In a comparative study on iodinated anilines, this compound was tested against a panel of bacterial pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than non-iodinated counterparts, demonstrating its enhanced efficacy .
Case Study 2: Cancer Cell Apoptosis
A laboratory investigation assessed the apoptotic effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .
Q & A
Basic Research Questions
Q. What is the most efficient method to synthesize high-purity 3-iodoaniline while minimizing isomer contamination?
- Method : Add hydrochloric acid to an iodoaniline isomer mixture to form hydrochloride salts. Recrystallize the solution at 0–5°C, selectively isolating this compound hydrochloride due to its lower solubility. Neutralize the salt with a base (e.g., NaOH) to regenerate free this compound. This achieves >99% purity .
- Key Variables : Temperature control during recrystallization and stoichiometric acid addition to ensure complete salt formation.
Q. How can researchers distinguish and separate this compound from its 2- and 4-iodoaniline isomers during synthesis?
- Method : Leverage differential solubility of hydrochloride salts. This compound hydrochloride precipitates preferentially under cold conditions (0–5°C), while isomers remain in solution. Confirm purity via HPLC or NMR (e.g., distinct aromatic proton shifts) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Method :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., meta-iodo vs. para-iodo) via coupling constants and chemical shifts .
- X-ray Crystallography : Resolve molecular geometry in organometallic complexes (e.g., molybdenum derivatives) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns for novel derivatives .
Advanced Research Questions
Q. How is this compound utilized in Sonogashira cross-coupling to synthesize pharmaceutical intermediates?
- Method : React this compound with terminal alkynes (e.g., 2-methylbut-3-yn-2-ol) using a Pd single-atom catalyst (Pd1@NC) and CuI cocatalyst in acetonitrile at 353 K under argon. Optimize solvent concentration (0.4 M) and triethylamine as a base to achieve >80% yield .
- Challenge : Minimize dehalogenation by avoiding excess Pd loading and ensuring inert conditions .
Q. What reaction conditions enable cyclization of this compound into benzoxazole derivatives?
- Method : React this compound with salicylic acid derivatives in polyphosphoric acid or PCl as dehydrating agents. Monitor reaction progress via TLC, isolating the benzoxazole product through vacuum distillation or column chromatography .
Q. How does this compound participate in synthesizing organometallic complexes?
- Method : React [MoTp*(O)Cl] with this compound in toluene under reflux with triethylamine. Isolate geometric isomers via crystallization from CHCl/hexane. Characterize using X-ray diffraction to confirm Mo–N bonding and iodophenyl coordination .
Q. What strategies prevent dehalogenation of this compound in palladium-catalyzed reactions?
- Method : Use low Pd catalyst loadings (0.3 mol%), inert atmospheres (Ar), and minimize reaction time. Substitute homogeneous catalysts with heterogeneous systems (e.g., Pd1@NC) to reduce side reactions .
Q. Can this compound undergo transition-metal-free borylation for functional group diversification?
- Method : React this compound with bis(pinacolato)diboron in acetonitrile using NaH as a base. Optimize stoichiometry (3:1 Bpin:substrate) and reaction time (24 h) to achieve 65% yield of the boronate ester .
Q. How is this compound converted into azide derivatives for click chemistry applications?
- Method : Diazotize this compound with NaNO/HCl at 0°C, followed by treatment with NaN to form 3-azidoiodobenzene. Purify via flash chromatography (hexane/ethyl acetate) and confirm using H NMR (δ 7.46–6.98 ppm for aromatic protons) .
Q. When should recrystallization versus chromatography be prioritized for purifying this compound derivatives?
Properties
IUPAC Name |
3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSRWGYGMRBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060812 | |
Record name | m-Iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-01-7 | |
Record name | 3-Iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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